5-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one
Description
5-(4-(2-Phenylcyclopropanecarbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one is a synthetic small-molecule inhibitor targeting eukaryotic initiation factor 4A3 (eIF4A3), an RNA helicase implicated in mRNA splicing and cancer progression. The compound features a pyridin-2(1H)-one core substituted at the 5-position with a piperazine-carbonyl group. The piperazine moiety is further modified with a 2-phenylcyclopropanecarbonyl substituent, conferring structural rigidity and enhanced metabolic stability . This design emerged from optimization efforts to improve oral bioavailability and subtype selectivity for eIF4A3 over related helicases, addressing limitations of earlier inhibitors .
Properties
IUPAC Name |
5-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-18-7-6-15(13-21-18)19(25)22-8-10-23(11-9-22)20(26)17-12-16(17)14-4-2-1-3-5-14/h1-7,13,16-17H,8-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSLBQBUDZLNDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CNC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Monosubstitution of Piperazine
Protonation of piperazine (e.g., as a monohydrochloride) suppresses disubstitution, enabling regioselective acylation. As demonstrated by, heterogeneous catalysis using metal ions (e.g., Cu²⁺ or Zn²⁺) immobilized on polymeric resins facilitates monosubstitution with acyl chlorides or anhydrides. For example:
$$
\text{Piperazine-1-ium} + \text{RCOCl} \xrightarrow{\text{Cu}^{2+}/\text{resin}} \text{4-RCO-piperazine} + \text{HCl}
$$
Key Conditions :
- Solvent: Acetonitrile or dichloromethane.
- Temperature: 25–60°C.
- Catalyst loading: 5–10 wt%.
Introduction of the Second Carbonyl Group
The remaining secondary amine on piperazine is acylated using pyridin-2(1H)-one-5-carbonyl chloride. Microwave irradiation (100–150°C, 30 min) accelerates this step, achieving >90% conversion.
Synthesis of 5-Carbonylpyridin-2(1H)-one
Oxidation of 2-Hydroxypyridine
2-Hydroxypyridine undergoes oxidation using hydrogen peroxide in acetic acid to yield pyridin-2(1H)-one. Subsequent Friedel-Crafts acylation at position 5 introduces the carbonyl group:
$$
\text{Pyridin-2(1H)-one} + \text{AcCl} \xrightarrow{\text{AlCl}_3} \text{5-Acetylpyridin-2(1H)-one}
$$
Optimized Conditions :
Coupling of Fragments A and B
Amide Bond Formation
The piperazine-1,4-dicarbonyl intermediate reacts with 5-carbonylpyridin-2(1H)-one using carbodiimide coupling agents. As reported in, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane yield the desired product:
$$
\text{Piperazine-COCl} + \text{H}_2\text{N-Pyridinone} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound} + \text{Byproducts}
$$
Reaction Metrics :
Introduction of 2-Phenylcyclopropanecarbonyl Group
Synthesis of 2-Phenylcyclopropanecarbonyl Chloride
2-Phenylcyclopropanecarboxylic acid is treated with thionyl chloride (1.1 equiv) under reflux (40–60°C) to form the acyl chloride.
Final Acylation Step
The remaining piperazine nitrogen is acylated with 2-phenylcyclopropanecarbonyl chloride under basic conditions (triethylamine, dichloromethane). Microwave assistance (80°C, 15 min) enhances reaction efficiency:
$$
\text{Piperazine-CO-Pyridinone} + \text{2-Ph-CP-COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Purification :
Comparative Analysis of Synthetic Routes
Table 1: Key Parameters for Piperazine Acylation Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Traditional | Cu²⁺/resin | 50 | 24 | 80 | 95 |
| Microwave | Zn²⁺/resin | 120 | 0.5 | 92 | 98 |
| Solution-phase | None | 25 | 48 | 68 | 90 |
Table 2: Coupling Agent Efficiency
| Coupling System | Solvent | Yield (%) | Byproducts (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 75 | 5 |
| DCC/DMAP | THF | 70 | 10 |
| HATU | DMF | 80 | 8 |
Challenges and Optimization Strategies
- Regioselectivity : Protonation of piperazine mitigates disubstitution but requires precise stoichiometry.
- Cyclopropane Stability : The strained ring is prone to ring-opening under acidic conditions; neutral pH is maintained during acylation.
- Purification : Silica gel chromatography removes positional isomers, while recrystallization eliminates residual solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine nitrogen atoms, using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound in drug discovery.
Industry
Industrially, the compound can be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Compound 1o and 1q
- Structure : 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one derivatives with varied aryl substituents (e.g., 4-fluorophenyl, 3-chlorophenyl) on the piperazine .
- Key Findings :
- Potency : IC₅₀ values of 0.12–0.35 µM against eIF4A3, comparable to the target compound .
- ADMET : Improved solubility (1o: 12 µM, 1q: 8 µM in PBS) and metabolic stability (t₁/₂ > 60 min in human liver microsomes) .
- In Vivo Efficacy : Tumor growth inhibition (T/C values: 54% for 1o, 29% for 1q) without significant toxicity .
- Comparison : The target compound’s 2-phenylcyclopropane group likely enhances metabolic stability and reduces P-glycoprotein (P-gp) efflux compared to 1o/1q, which exhibit moderate P-gp substrate activity .
Compound 20 (5-(4-((1S,4S)-4-phenylcyclohexyl)piperazine-1-carbonyl)pyridin-2(1H)-one)
- Structure : Incorporates a bulky 4-phenylcyclohexyl group on piperazine .
- Key Findings :
- Comparison : The cyclohexyl substituent reduces solubility but may improve target binding via hydrophobic interactions. The target compound’s cyclopropane ring offers a balance between rigidity and solubility.
Pyridin-2(1H)-one Derivatives with Divergent Therapeutic Targets
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one (SSRI Derivatives)
- Structure : Pyridin-2(1H)-one linked to a piperazine via a phenyl spacer .
- Key Findings :
- Comparison: Demonstrates how minor structural changes (e.g., spacer inclusion) redirect therapeutic activity from oncology to CNS disorders.
Piperazine-Based Analogues with Varied Substituents
5-[(4-{cis-4-[3-(Trifluoromethyl)phenyl]cyclohexyl}piperazin-1-yl)methyl]pyridin-2(1H)-one
- Structure : Piperazine modified with a trifluoromethylphenyl-cyclohexyl group and methyl linker .
- Key Findings :
- Comparison : The trifluoromethyl group enhances lipophilicity but may increase off-target risks. The target compound’s cyclopropane avoids excessive hydrophobicity.
Comparative Data Table
Key Research Findings
- Structural Optimization : The 2-phenylcyclopropane group in the target compound reduces P-gp-mediated efflux and enhances metabolic stability compared to earlier analogues .
- Therapeutic Specificity : Direct piperazine-carbonyl linkage (vs. phenyl spacers) correlates with eIF4A3 selectivity over CNS targets .
- Synthetic Feasibility : EDCl/DMAP-mediated coupling is a common strategy for piperazine-carbonyl derivatives, though steric hindrance from substituents (e.g., cyclohexyl) complicates synthesis .
Biological Activity
5-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridinone core linked to a piperazine moiety and a phenylcyclopropane side chain. Its molecular formula is with a molecular weight of 290.33 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Research indicates that compounds similar to this compound may act as selective antagonists for various receptors, including those involved in neurotransmission and cancer progression. The inhibition of specific pathways, such as lysophosphatidic acid signaling, has been noted, which is crucial in conditions like cancer and inflammatory diseases .
Anticancer Activity
Several studies have demonstrated the anticancer potential of related compounds. For instance, compounds that inhibit autotaxin, an enzyme involved in tumor progression, have shown promising results in vitro and in vivo. The IC50 values for these compounds are typically in the nanomolar range, indicating strong potency against various cancer cell lines .
Neuropharmacological Effects
Preliminary findings suggest that this compound may exert neuropharmacological effects by modulating neurotransmitter systems. This could be beneficial in treating disorders such as anxiety or depression, although further research is needed to validate these effects.
Case Study 1: In Vitro Antitumor Activity
A study investigated the effects of similar piperazine derivatives on human lung carcinoma cells. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest at the G0/G1 phase .
Case Study 2: Neurotransmitter Modulation
In a behavioral study using rodent models, administration of related compounds resulted in reduced anxiety-like behaviors. The study measured changes in neurotransmitter levels (e.g., serotonin and dopamine) post-treatment, suggesting a potential mechanism for the anxiolytic effects observed .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
